molecular formula C3H6ClN3O B150796 (1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS No. 1195596-30-5

(1H-1,2,4-triazol-5-yl)methanol hydrochloride

Cat. No.: B150796
CAS No.: 1195596-30-5
M. Wt: 135.55 g/mol
InChI Key: HXQFKFAOONICQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,4-triazol-5-yl)methanol hydrochloride typically involves the reaction of 1,2,4-triazole with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,4-triazol-5-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of (1H-1,2,4-triazol-5-yl)methanol hydrochloride exhibit promising anticancer properties. For instance, several synthesized compounds have shown cytotoxic activity against cancer cell lines such as HeLa, MCF-7, and HCT-116. The IC50 values for these compounds ranged from 12 µM to 23.9 µM, indicating their potential as effective anticancer agents when compared to standard drugs like doxorubicin.

Antifungal Properties
The compound has also been evaluated for its antifungal activity. Studies indicate that certain derivatives can inhibit the growth of fungal pathogens, making them candidates for developing new antifungal therapies.

Mechanism of Action
The mechanism of action for this compound involves binding to the active sites of enzymes through interactions with the nitrogen atoms in the triazole moiety. This interaction can lead to significant biochemical changes within organisms, influencing pathways related to cell growth and proliferation.

Neuropharmacology

In neuropharmacology, this compound is utilized in the synthesis of GABAA receptor agonists targeting the α3 subunit. These compounds are being investigated for their potential therapeutic effects on neurological disorders.

Synthesis of Heterocycles

The compound serves as a building block for synthesizing various heterocyclic compounds. Its ability to undergo further chemical transformations allows researchers to develop new molecular hybrids with enhanced biological activities .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Study Focus Area Key Findings
Anticancer AgentsCompounds showed cytotoxicity against HeLa cells with IC50 < 12 µM.
Antistaphylococcal ActivityDeveloped hybrid molecules exhibited significant antibacterial properties.
Antichagasic ActivityTriazole derivatives demonstrated selective activity against T. cruzi amastigotes with IC50 < 1 µM in vitro.

Mechanism of Action

The mechanism of action of (1H-1,2,4-triazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.

    (1H-1,2,4-triazol-3-yl)methanol: A similar compound with a different substitution pattern on the triazole ring.

    (1H-1,2,4-triazol-5-yl)ethanol: Another derivative with an ethyl group instead of a methyl group.

Uniqueness

(1H-1,2,4-triazol-5-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound in various applications .

Biological Activity

(1H-1,2,4-triazol-5-yl)methanol hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C3_3H6_6ClN3_3O
  • Molecular Weight : 135.55 g/mol
  • CAS Number : 1195596-30-5

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The nitrogen atoms in the triazole ring are crucial for binding to active sites of enzymes, which can inhibit their activity and disrupt biochemical pathways involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit enzymes critical for the survival of pathogens, including those associated with bacterial and fungal infections .
  • Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties against a range of microorganisms .

Biological Activity

Research has demonstrated that this compound and its derivatives possess notable biological activities:

Antimicrobial Properties

A study evaluated various 1,2,4-triazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. For instance:

  • Escherichia coli : Inhibition zones greater than 30 mm were recorded for some derivatives .
  • Staphylococcus aureus : Moderate activity was noted with around 61% inhibition compared to standard antibiotics .

Anticancer Activity

Research has highlighted the cytotoxic effects of this compound against various tumor cell lines. The compound's interaction with cellular pathways involved in apoptosis suggests its potential as an anticancer agent.

Case Studies

Several case studies have explored the effectiveness of this compound in treating infections and cancer:

Case Study 1: Antimycobacterial Activity

A study focused on the synthesis and evaluation of 15 triazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis. One derivative demonstrated an MIC of 2 μg/mL, showcasing strong bactericidal activity and suggesting potential therapeutic applications in tuberculosis treatment .

Case Study 2: Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal properties against various fungal strains. Its mechanism involves disrupting fungal cell wall synthesis and function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to the presence of the triazole ring. This structural feature enhances solubility and bioavailability in biological systems .

Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Observed Effects MIC Values
AntibacterialEscherichia coliInhibition zone > 30 mm< 8 μg/mL
Staphylococcus aureus~61% inhibition~128 μg/mL
AntimycobacterialMycobacterium tuberculosisStrong bactericidal activity2 μg/mL
AntifungalVarious fungal strainsDisruption of cell wall synthesisVaries by strain
CytotoxicTumor cell linesInduction of apoptosisVaries by cell line

Properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQFKFAOONICQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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